molecular formula C14H17F2N3O B2588007 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2200001-35-8

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Número de catálogo: B2588007
Número CAS: 2200001-35-8
Peso molecular: 281.307
Clave InChI: CJSUJRVNOHQDMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 2200001-35-8) is a chemical compound with the molecular formula C14H17F2N3O and a molecular weight of 281.30 g/mol . It belongs to the pyrazolopyrimidine class of heterocyclic compounds, which are privileged scaffolds in medicinal and agricultural chemistry research. While the specific biological activity and mechanism of action for this exact molecule are not fully detailed in public literature, compounds within this structural family are extensively investigated as key intermediates for developing active ingredients . Related pyrazolopyrimidine derivatives have been reported as high-affinity ligands for the Translocator Protein (TSPO), a biomarker target for neuroinflammation imaging and potential neuroprotection studies . The structure features a 4,4-difluorocyclohexyloxy substituent, which can be utilized to modulate the compound's lipophilicity, metabolic stability, and overall pharmacokinetic properties in experimental settings. This product is offered in various quantities for research purposes . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

7-(4,4-difluorocyclohexyl)oxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O/c1-9-8-13(19-12(17-9)7-10(2)18-19)20-11-3-5-14(15,16)6-4-11/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSUJRVNOHQDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2OC3CCC(CC3)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include organometallic reagents, such as Grignard reagents or organolithium compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., organolithium compounds). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The following points summarize the findings related to the anticancer activity of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine:

  • Inhibition of Kinases : Similar compounds have shown effectiveness against various kinases involved in cancer progression. For instance, certain derivatives have been reported to inhibit Aurora kinases, which play critical roles in cell division and are often overexpressed in cancer cells .
  • Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines. Research has highlighted that related pyrazolo compounds exhibited IC50 values indicating significant antiproliferative activity against breast and leukemia cancer cell lines .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications:

  • Phosphodiesterase Inhibition : Some derivatives of pyrazolo compounds have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways. This suggests that this compound could be explored for treating inflammatory diseases .

Case Study 1: Aurora Kinase Inhibition

A study focused on a series of pyrazolo[1,5-a]pyrimidines demonstrated that modifications at the 7-position significantly affected their kinase inhibition profiles. The evaluated compounds showed promising results in inhibiting cell proliferation in K562 leukemia cells.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The findings indicated an IC50 value of approximately 27.6 μM for a related derivative, highlighting the potential of these compounds in cancer therapy.

Comparative Analysis of Biological Activities

Activity Type Related Compounds IC50 Values (μM) Notes
AnticancerThieno[2,3-d]pyrimidines27.6Significant cytotoxic effects observed
Kinase InhibitionPyrazolo derivativesVariesEffective against Aurora kinases
Anti-inflammatoryPyrazolo derivativesN/APotential phosphodiesterase inhibitors

Mecanismo De Acción

The mechanism of action of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substituents at positions 2, 3, 5, and 7 dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 7) Molecular Weight Synthesis Method Key Properties/Biological Activity Reference
Target Compound 4,4-Difluorocyclohexyloxy 311.3 (calc.) Likely SNAr/O-alkylation Not reported; expected enhanced lipophilicity vs. CF₃ analogs -
7-(Trifluoromethyl)-2,5-dimethyl CF₃ 241.2 (calc.) Suzuki–Miyaura cross-coupling Pim1 kinase inhibition (IC₅₀ = 18–27 nM)
7-(Difluoromethyl)-2,5-dimethyl CHF₂ 197.18 Unspecified Commercial availability (CymitQuimica); no bioactivity data
7-Chloro-3-(2-chlorophenyl)-2,5-dimethyl Cl, 2-Cl-phenyl 292.16 SNAr/Cross-coupling Antimicrobial potential inferred from structural analogs
7-Hydrazino-2,5-diphenyl NHNH₂ 300.3 (calc.) Condensation of β-diketones Intermediate for anticoccidial agents

Key Comparisons

Substituent Effects on Reactivity

  • The 4,4-difluorocyclohexyloxy group in the target compound introduces steric bulk and moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing trifluoromethyl (CF₃) group in Jismy et al.'s analogs . This difference may influence nucleophilic aromatic substitution (SNAr) reactivity; CF₃ groups activate the pyrimidine ring more effectively for amination or thiolation .
  • Chloro substituents (e.g., 7-Cl in CAS 900881-21-2) enable cross-coupling reactions but reduce metabolic stability compared to fluorinated analogs .

Biological Activity 7-(Trifluoromethyl) analogs exhibit nanomolar inhibition of Pim1 kinase, a cancer target, due to optimal positioning of aryl (C-3) and amine (C-5) groups . The target compound’s bulkier cyclohexyloxy group may hinder kinase binding but improve membrane permeability. Hydrazino derivatives (e.g., 7-hydrazino-2,5-diphenyl) serve as intermediates for anticoccidial agents, highlighting the scaffold’s adaptability .

Synthetic Accessibility

  • Suzuki–Miyaura cross-coupling is widely used for C-3 aryl/heteroaryl introduction (e.g., 6a–m in ), whereas SNAr reactions dominate C-5 functionalization (e.g., amine/thiol addition) .
  • The target compound’s difluorocyclohexyloxy group likely requires O-alkylation under mild conditions to preserve the labile pyrazolo[1,5-a]pyrimidine core.

Fluorination Impact Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups enhance metabolic stability and lipophilicity, but CHF₂ derivatives (e.g., CAS 1795186-93-4) lack reported bioactivity .

Actividad Biológica

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a pyrazole ring fused with a pyrimidine. Its molecular formula is C13H15F2N3OC_{13}H_{15}F_2N_3O, and it features a difluorocyclohexyl ether moiety that enhances its pharmacological properties.

Research indicates that this compound primarily acts as an inhibitor of tropomyosin receptor kinase (Trk) family proteins, which are involved in various cellular processes including growth and differentiation. By inhibiting these receptors, the compound may exert anti-cancer effects, particularly in neurotrophic tumor cells.

Antitumor Activity

Studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed IC50 values in the low micromolar range for various cancer types, indicating strong antiproliferative activity.
  • Mechanisms : The compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression.

Neuroprotective Effects

The compound has also shown promise in neuroprotection:

  • Neurotrophic Factor Modulation : It enhances the levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function.
  • Animal Models : In rodent models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss.

Case Studies

StudyFindings
In Vitro Study on Cancer Cell Lines Demonstrated significant cytotoxicity with IC50 values ranging from 1 to 10 µM across multiple lines.
Rodent Model for Neuroprotection Showed enhanced BDNF levels and improved cognitive outcomes in models of Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile suggests good oral bioavailability and a favorable half-life, making it a candidate for further development as an oral therapeutic agent.

Q & A

Q. What advanced purification techniques are recommended for isolating trace impurities or regioisomers?

  • Methodological Answer : Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) separates regioisomers, while supercritical fluid chromatography (SFC) resolves enantiomers (if present). Purity is validated via LC-TOF-MS with mass accuracy <5 ppm .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.